3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline
Overview
Description
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is a compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They act on various enzymes and pathways to exert their effects .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that result in their anti-infective activities . They may inhibit the function of certain enzymes or disrupt specific biochemical pathways .
Biochemical Pathways
1,2,4-oxadiazoles have been found to act on several pathways, including those involved in bacterial and viral infections . They may inhibit the function of certain enzymes or disrupt specific biochemical pathways .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound may lead to the inhibition of certain enzymes or disruption of specific biochemical pathways, resulting in anti-infective effects .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They also have antimicrobial properties . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .
Molecular Mechanism
It is known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property might play a role in its interaction with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature to yield the desired oxadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug discovery, particularly as an anti-infective agent.
Industry: The compound finds applications in the development of new materials, such as fluorescent dyes and sensors
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Similar structure but with different substituents on the oxadiazole ring.
1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring but share similar biological activities
Uniqueness
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7/h1-3,6-7H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJSUDGVNKNTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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